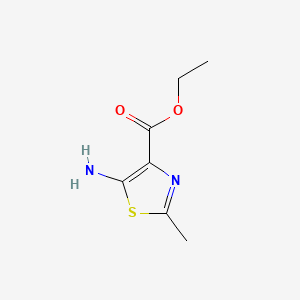

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDBOQZBZYRXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536992 | |

| Record name | Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31785-05-4 | |

| Record name | Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-amino-2-methylthiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 5-amino-2-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details two primary, scientifically-grounded methodologies for its synthesis, emphasizing the strategic choices and mechanistic underpinnings of each approach. Detailed experimental protocols, data summaries, and visual representations of the reaction pathways are provided to enable researchers to replicate and adapt these methods. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel thiazole derivatives for pharmaceutical and agrochemical applications.

Introduction: The Significance of the 5-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound, featuring an amino group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 4-position, offers a versatile platform for further chemical modification. This arrangement of functional groups allows for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The 5-aminothiazole moiety, in particular, serves as a crucial building block for the synthesis of various kinase inhibitors and other targeted therapies.

This guide will focus on two robust synthetic strategies for the preparation of this target molecule:

-

Pathway A: The Cook-Heilbron Approach and its Analogs: This strategy centers on the formation of the 5-aminothiazole ring through the reaction of an α-amino-α-cyanoacetate derivative with a thioacylating agent.

-

Pathway B: Cyclization of an N-Acyl-α-aminocyanoacetate Precursor: This method involves the synthesis of a key intermediate, ethyl 2-acetamido-2-cyanoacetate, followed by a thionation and cyclization reaction to yield the desired product.

Synthetic Pathway A: The Cook-Heilbron Approach

The Cook-Heilbron synthesis is a classical and effective method for the direct formation of 5-aminothiazoles.[1] This approach involves the reaction of an α-aminonitrile with a dithioacid or a related sulfur-containing reagent. For the synthesis of this compound, a modification of this approach is employed, starting with ethyl 2-amino-2-cyanoacetate and a source of the thioacetyl group.

Overall Strategy

The core of this pathway is the construction of the thiazole ring by reacting the nucleophilic amino group and the nitrile of ethyl 2-amino-2-cyanoacetate with a thioacetylating agent. This reaction proceeds through a cascade of nucleophilic addition and cyclization, ultimately leading to the aromatic 5-aminothiazole.

Figure 1: Conceptual workflow for the Cook-Heilbron analogue synthesis.

Synthesis of Key Intermediate: Ethyl 2-amino-2-cyanoacetate

A reliable synthesis of the starting material, ethyl 2-amino-2-cyanoacetate, is crucial. While not commercially available in high quantities, it can be prepared from ethyl cyanoacetate through a two-step process involving oximation followed by reduction.

Experimental Protocol: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [2]

-

To a stirred solution of sodium nitrite (8.3 g, 120 mmol) in 50 mL of distilled water, add ethyl cyanoacetate (11.3 g, 100 mmol).

-

To this mixture, add acetic acid (8.0 mL, 140 mmol). The ester will dissolve, and yellow crystals of the sodium salt of the product will begin to precipitate.

-

After stirring overnight, collect the crystals by filtration.

-

Dissolve the crystals in 50 mL of 2N HCl.

-

Extract the product with diethyl ether (4 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 2-hydroxyimino-2-cyanoacetate as a crystalline solid.

Experimental Protocol: Reduction to Ethyl 2-amino-2-cyanoacetate

A standard reduction protocol, for instance, using catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reducing agent (e.g., Zn in acetic acid), would be employed here. The specific conditions would require optimization based on laboratory capabilities.

Thioacetylation and Cyclization to the Final Product

With the key intermediate in hand, the final step is the reaction with a thioacetylating agent to form the thiazole ring. Thioacetic acid or thioacetamide in the presence of an acid catalyst are suitable reagents.

Experimental Protocol: Synthesis of this compound

-

Dissolve ethyl 2-amino-2-cyanoacetate (10 mmol) and thioacetamide (12 mmol) in a suitable solvent such as ethanol or dioxane (50 mL).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (0.5 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Reagent | Molar Equiv. | Purpose |

| Ethyl 2-amino-2-cyanoacetate | 1.0 | Starting material |

| Thioacetamide | 1.2 | Source of sulfur and the 2-methyl group |

| Acid Catalyst (e.g., HCl) | 0.05 | Promotes cyclization |

| Solvent (e.g., Ethanol) | - | Reaction medium |

Table 1: Reagents and their roles in the Cook-Heilbron analogue synthesis.

Synthetic Pathway B: Cyclization of an N-Acyl-α-aminocyanoacetate Precursor

This alternative pathway involves the pre-formation of the N-acetyl group on the α-amino cyanoacetate backbone, followed by a thionation and cyclization step to construct the thiazole ring. This method offers good control over the substituent at the 2-position.

Overall Strategy

The synthesis begins with the acetylation of ethyl 2-amino-2-cyanoacetate to form ethyl 2-acetamido-2-cyanoacetate. This intermediate is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which facilitates the cyclization to the 5-aminothiazole product.

Figure 2: Conceptual workflow for the N-acyl-α-aminocyanoacetate cyclization pathway.

Synthesis of Key Intermediate: Ethyl 2-acetamido-2-cyanoacetate

The key intermediate for this pathway is synthesized by the acetylation of ethyl 2-amino-2-cyanoacetate.

Experimental Protocol: Synthesis of Ethyl 2-acetamido-2-cyanoacetate

-

Dissolve ethyl 2-amino-2-cyanoacetate (10 mmol) in a suitable solvent like dichloromethane or pyridine (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (12 mmol) to the stirred solution. If not using pyridine as the solvent, a base such as triethylamine (12 mmol) should be added.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 2-acetamido-2-cyanoacetate, which can be purified by crystallization or column chromatography if necessary.

Thionation and Cyclization to the Final Product

The final step is the conversion of the N-acetyl intermediate to the thiazole using a thionating agent. Lawesson's reagent is a milder alternative to phosphorus pentasulfide and is often preferred.[1][3]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve ethyl 2-acetamido-2-cyanoacetate (10 mmol) in an anhydrous solvent such as toluene or dioxane (50 mL).

-

Add Lawesson's reagent (5 mmol, 0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient), to obtain this compound.

| Reagent | Molar Equiv. | Purpose |

| Ethyl 2-acetamido-2-cyanoacetate | 1.0 | Precursor with pre-installed N-acetyl group |

| Lawesson's Reagent | 0.5 | Thionating and cyclizing agent |

| Solvent (e.g., Toluene) | - | Anhydrous reaction medium |

Table 2: Reagents and their roles in the N-acyl-α-aminocyanoacetate cyclization.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Cook-Heilbron Analogue) | Pathway B (N-Acyl Cyclization) |

| Convergence | More convergent, forming the ring in the final step. | More linear, with pre-functionalization. |

| Reagents | Uses thioacetamide/acid, which are readily available. | Requires Lawesson's reagent or P₄S₁₀, which can be more expensive and require careful handling. |

| Intermediate Stability | Ethyl 2-amino-2-cyanoacetate can be less stable. | Ethyl 2-acetamido-2-cyanoacetate is generally more stable. |

| Reaction Conditions | Typically requires acidic conditions and heating. | Requires anhydrous conditions and heating. |

| Versatility | The 2-substituent is determined by the choice of thioacylating agent. | The 2-substituent is determined by the acyl group introduced in the acetylation step, offering good modularity. |

Table 3: Comparison of the two primary synthetic pathways.

Conclusion

The synthesis of this compound can be successfully achieved through at least two reliable synthetic routes. The choice between the Cook-Heilbron analogue approach (Pathway A) and the N-acyl-α-aminocyanoacetate cyclization (Pathway B) will depend on factors such as the availability of starting materials, desired scale of the reaction, and laboratory capabilities. Both methods provide a solid foundation for the synthesis of this valuable heterocyclic building block and its derivatives for applications in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently pursue the synthesis of this and related 5-aminothiazole compounds.

References

Sources

Physicochemical properties of Ethyl 5-amino-2-methylthiazole-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Introduction

Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS No: 7210-76-6) is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of medicinal chemistry and drug development. As a substituted aminothiazole, this molecule is a versatile scaffold for the synthesis of a wide array of biologically active agents.[1] Its derivatives have demonstrated significant potential, exhibiting antileukemic, antimicrobial, and anti-HIV activities.[1][2][3] Notably, it is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[1]

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is not merely academic; it is a prerequisite for successful synthesis, formulation, quality control, and prediction of its behavior in biological systems. Properties such as melting point, solubility, and lipophilicity directly influence process development, formulation strategies, and the ultimate bioavailability of active pharmaceutical ingredients (APIs) derived from it.

This technical guide provides an in-depth analysis of the core physicochemical properties of Ethyl 2-amino-4-methylthiazole-5-carboxylate, supported by detailed experimental protocols for their determination.

A Note on Nomenclature: The user requested information on "Ethyl 5-amino-2-methylthiazole-4-carboxylate." The vast majority of scientific literature and commercial availability corresponds to its isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate . This guide will focus on the latter, more prominent compound.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [4] |

| CAS Number | 7210-76-6 | [5] |

| Molecular Formula | C₇H₁₀N₂O₂S | [4] |

| Molecular Weight | 186.23 g/mol | [4][6] |

| SMILES | CCOC(=O)C1=C(C)N=C(N)S1 | [4] |

| Appearance | White to pale cream powder | [6][7] |

Section 1: Core Physicochemical Properties

The physicochemical profile of a compound dictates its handling, processing, and behavior in both chemical and biological environments.

| Property | Value / Range | Significance in Drug Development | Source(s) |

| Melting Point | 176 - 180 °C | A key indicator of purity and solid-state stability. A sharp melting range suggests high purity. | [1][5][8] |

| XLogP3 (Calculated) | 1.6 | Predicts lipophilicity and membrane permeability. A value in this range suggests a balance between aqueous solubility and lipid membrane passage. | [4] |

| pKa | (Not experimentally reported) | The basicity of the 2-amino group and thiazole ring nitrogens will dictate the ionization state, influencing solubility and receptor interactions at physiological pH. | |

| Solubility | (Not experimentally reported) | Critical for formulation design and bioavailability. Poor solubility is a major hurdle in drug development. |

Section 2: Spectroscopic & Spectrometric Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule, essential for structural confirmation and quality assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[9][10] The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

| ¹H NMR (400 MHz, CDCl₃) | Assignment | ¹³C NMR (100 MHz, CDCl₃) | Assignment |

| δ 7.69 (s, 2H) | -NH₂ (amino protons) | δ 170.21 | Thiazole-2-C (C-NH₂) |

| δ 4.13 (q, J=7.0 Hz, 2H) | -OCH₂ CH₃ (ethyl ester) | δ 161.95 | C =O (ester carbonyl) |

| δ 2.36 (s, 3H) | Thiazole-4-CH₃ | δ 159.34 | Thiazole-4-C |

| δ 1.19 (t, J=7.0 Hz, 3H) | -OCH₂CH₃ (ethyl ester) | δ 107.34 | Thiazole-5-C |

| δ 59.72 | -OCH₂ CH₃ | ||

| δ 17.12 | Thiazole-4-CH₃ | ||

| δ 14.32 | -OCH₂CH₃ | ||

| (Data sourced from reference[1]) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight with high precision.[11][12] When coupled with a separation technique like gas or liquid chromatography (GC/LC), it becomes an indispensable tool for confirming identity and assessing purity.[13]

-

Electrospray Ionization (ESI-MS): For Ethyl 2-amino-4-methylthiazole-5-carboxylate, the protonated molecular ion [M+H]⁺ is readily observed at m/z 187 .[1]

-

Fragmentation Analysis: GC-MS data reveals characteristic fragments upon ionization, including major peaks at m/z values of 141, 114, and 122, which can be used for structural confirmation in library searches.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

For this compound, the IR spectrum is expected to show characteristic absorption bands:

-

~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine group.

-

~2980-2850 cm⁻¹: C-H stretching from the methyl and ethyl groups.

-

~1700 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.[15]

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.

Section 3: Methodologies for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. The following sections detail field-proven methodologies for characterizing Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Melting Point Determination (Capillary Method)

Causality: The melting point is a thermally induced phase transition. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This protocol uses a standard melting point apparatus, a reliable and common instrument in synthetic and quality control labs.[16]

Protocol:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula. The sample must be completely dry, as residual solvent will depress the melting point.[17]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.[18]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.[19]

-

Accurate Determination: Allow the block to cool to at least 10-15 °C below the approximate melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[17][18]

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts (the "clear point").

-

The melting range is reported as T₁ - T₂. A pure sample should have a range of 0.5-1.5 °C.

-

Caption: Workflow for Shake-Flask Solubility Assay.

Spectroscopic Analysis Protocols

3.3.1 NMR Sample Preparation & Acquisition

-

Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. [20]The deuterated solvent prevents a large, interfering solvent signal in the ¹H NMR spectrum.

-

Sample Transfer: Transfer the solution into a 5 mm NMR tube. [21]3. Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Use the residual solvent peak or an internal standard (like TMS) to reference the spectrum. [20] 3.3.2 FTIR-ATR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the empty accessory, which will be automatically subtracted from the sample spectrum. [14][22]2. Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. [22]5. Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

3.3.3 LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

-

Chromatography: Inject the sample onto an HPLC system, typically equipped with a C18 column, to separate the main compound from any impurities.

-

Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI). The ESI source generates gas-phase ions of the analyte. [13]4. Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z). [11]5. Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum that confirms the molecular weight.

Conclusion

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a compound of significant value to the pharmaceutical industry. Its physicochemical profile, characterized by a high melting point indicative of a stable crystalline solid and spectroscopic fingerprints that confirm its precise molecular architecture, provides the foundational knowledge required for its effective use. While calculated values suggest favorable lipophilicity, the lack of published experimental solubility and pKa data underscores the critical importance of performing the detailed characterization protocols outlined in this guide. By applying these robust methodologies, researchers and drug development professionals can ensure batch-to-batch consistency, develop appropriate formulations, and confidently advance their synthetic programs, ultimately accelerating the discovery of new and vital medicines.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 [sigmaaldrich.com]

- 6. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. zefsci.com [zefsci.com]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 16. westlab.com [westlab.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. thinksrs.com [thinksrs.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 21. uwyo.edu [uwyo.edu]

- 22. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to Ethyl 5-Amino-2-Methylthiazole-4-Carboxylate (CAS 7210-76-6): A Cornerstone for Advanced Pharmaceutical Synthesis

Foreword: The Unassuming Power of a Thiazole Core

In the intricate world of medicinal chemistry, the value of a molecular scaffold is measured by its versatility, reactivity, and the biological significance of the structures it can generate. Ethyl 5-amino-2-methylthiazole-4-carboxylate, bearing the CAS number 7210-76-6, is a paradigm of such a scaffold. While seemingly a simple heterocyclic compound, it represents a critical nexus for the synthesis of a diverse array of bioactive molecules. Its strategic placement of an amino group, an ester, and a methyl group on a stable thiazole ring provides chemists with multiple handles for synthetic manipulation. This guide offers an in-depth exploration of this compound, moving beyond simple data recitation to provide a functional understanding of its synthesis, reactivity, and profound impact on drug discovery, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. For researchers and drug development professionals, a deep appreciation of this molecule is not just academic—it is a gateway to innovation.

Molecular Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1][2] Its structural features—a primary amine at the 2-position and an ethyl ester at the 4-position—are the primary drivers of its chemical reactivity and utility as a synthetic building block.

| Property | Data | Source(s) |

| CAS Number | 7210-76-6 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][5] |

| Molecular Weight | 186.23 g/mol | [5][6] |

| IUPAC Name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | [6] |

| Appearance | White to off-white or pale cream crystalline powder | [1][2][5] |

| Melting Point | 176-180 °C | |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml) | [7] |

| SMILES | CCOC(=O)C1=C(C)N=C(S1)N | [7] |

| InChI Key | WZHUPCREDVWLKC-UHFFFAOYSA-N | [7] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis, Optimized

The classical approach to constructing the thiazole ring is the Hantzsch synthesis. However, for industrial-scale and laboratory efficiency, multi-step procedures with tedious work-ups are suboptimal. A significantly improved, one-pot synthesis has been developed, which streamlines the process, enhances yield, and simplifies purification.[8][9]

One-Pot Synthesis Protocol

This procedure synthesizes the target compound from readily available starting materials: ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[8] The "one-pot" approach avoids the isolation of the unstable α-bromo intermediate, leading to higher overall efficiency.[8][9]

Step-by-Step Methodology:

-

Solvent System Preparation: Prepare a mixed solvent system of tetrahydrofuran (THF) and water. The use of water as a co-solvent is a key improvement, avoiding chlorinated solvents like dichloromethane used in older methods.[8]

-

Bromination: Dissolve ethyl acetoacetate in the solvent system. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.

-

Causality Insight: NBS serves as a regioselective brominating agent for the active methylene group of ethyl acetoacetate. The reaction is typically exothermic and requires controlled addition to prevent side reactions.

-

-

Cyclization: After the bromination is complete (as monitored by TLC), add thiourea to the reaction mixture. Heat the mixture to 80°C for approximately 2 hours.[8]

-

Causality Insight: The sulfur atom of thiourea acts as a nucleophile, attacking the brominated carbon. The nitrogen atoms then participate in an intramolecular condensation and dehydration cascade, leading to the formation of the stable, aromatic 2-aminothiazole ring. This is the core of the Hantzsch synthesis.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A solid byproduct (succinimide from NBS) may precipitate and can be removed by filtration.

-

Basification and Precipitation: Add aqueous ammonia to the filtrate. This neutralizes the hydrobromide salt of the product formed during the reaction, precipitating the free-base form of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a yellow solid.[8]

-

Self-Validation Check: The precipitation of the product upon basification confirms the successful formation of the amine salt during the cyclization step. The pH should be carefully monitored to ensure complete precipitation.

-

-

Purification: Filter the solid product, wash thoroughly with water to remove any remaining inorganic salts, and recrystallize from a suitable solvent like ethyl acetate to achieve high purity.[8] The reported yield for this optimized one-pot method is around 72%, a significant improvement over the traditional two-step synthesis which can have yields as low as 11%.[8]

Synthesis Workflow Diagram

Caption: Major reaction pathways for derivatizing the core molecule.

Application Profile: A Crucial Intermediate in Oncology

The most prominent application of this compound is as a pivotal building block in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). [10][11][12]

Role in Dasatinib Synthesis

While multiple synthetic routes to Dasatinib exist, a common strategy involves the initial formation of a complex thiazole carboxamide intermediate, which is derived from this compound. [13]

-

Amide Formation: The ethyl ester is first converted to an N-(2-chloro-6-methylphenyl)amide. This step introduces one of the key side chains of the final drug.

-

Nucleophilic Aromatic Substitution (SNA_r): The amino group of this thiazole carboxamide intermediate is then used to displace a chlorine atom on a 4,6-dichloro-2-methylpyrimidine ring. [13]This coupling reaction is central to assembling the core structure of Dasatinib.

-

Final Side-Chain Addition: The remaining chlorine on the pyrimidine ring is subsequently displaced by 1-(2-hydroxyethyl)piperazine to complete the synthesis of Dasatinib. [10] The thiazole ring provided by the starting material serves as a rigid linker, correctly positioning the other pharmacophoric elements for optimal binding to the ATP pocket of target kinases like BCR-Abl. [12]

Broader Biological Significance

Beyond Dasatinib, derivatives of this thiazole core have demonstrated a wide spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry:

-

Anticancer: Derivatives have shown significant antileukemic activity against various human cell lines. [8]* Antimicrobial: Schiff bases and other derivatives synthesized from this compound exhibit moderate to significant antibacterial and antifungal potential. [5]* Agrochemicals: It is also used in the development of fungicides and herbicides for crop protection. [1]

Spectroscopic Characterization

Authenticating the structure and purity of this compound relies on standard spectroscopic methods. The following are typical expected data:

-

¹H NMR (DMSO-d₆):

-

δ (ppm): ~7.1 (s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, -CH₃ on ring), 1.2 (t, 3H, -OCH₂CH₃).

-

Insight: The broad singlet for the amino protons is characteristic and its integration confirms the presence of the -NH₂ group. The quartet and triplet are classic patterns for an ethyl group.

-

-

IR (KBr, cm⁻¹):

-

ν: ~3400-3300 (N-H stretch), ~1680 (C=O ester stretch), ~1620 (N-H bend).

-

Insight: The strong carbonyl peak confirms the ester functionality, while the distinct N-H stretches are indicative of the primary amine.

-

-

Mass Spectrometry (EI):

-

m/z: 186 (M⁺), 141 (M⁺ - OEt), 114. [6] * Insight: The molecular ion peak confirms the molecular weight. The fragmentation pattern, showing the loss of the ethoxy group (-OEt), is a key validation of the ethyl ester structure.

-

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

-

Hazard Identification (GHS Classification):

-

Causes skin irritation (H315). [6] * Causes serious eye irritation (H319). [6] * May cause respiratory irritation (H335). [6]* Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, an N95-rated dust mask is recommended. [14]* Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure adequate ventilation. [14]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [14]Recommended storage temperature is often between 0-8 °C for long-term stability. [1]

-

Conclusion

This compound (CAS 7210-76-6) is far more than a mere catalogue chemical. It is a testament to the power of heterocyclic chemistry in modern medicine. Its robust and efficient one-pot synthesis makes it readily accessible, while its strategically placed functional groups provide a versatile platform for constructing complex molecular architectures. Its indispensable role in the synthesis of Dasatinib single-handedly secures its importance in the pharmaceutical landscape. For scientists engaged in the discovery and development of novel therapeutics, a thorough understanding of this compound's properties, synthesis, and reactivity is not just beneficial—it is fundamental.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

-

Beilstein Journals. Thiazole formation through a modified Gewald reaction. Available at: [Link]

-

Scilit. Thiazole formation through a modified Gewald reaction. Available at: [Link]

-

ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Available at: [Link]

-

Li, J., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(9), 1221-1228. Available at: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis route 2 of dasatinib. [Diagram]. Available at: [Link]

-

viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Available at: [Link]

- Google Patents. (2013). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

PubMed Central (PMC). (2014). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4749–4761. Available at: [Link]

-

Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Available at: [Link]

-

PubMed Central (PMC). (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]

-

Fisher Scientific. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97%. Available at: [Link]

-

Georganics. (2011). SAFETY DATA SHEET - ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Available at: [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 25 g | Request for Quote [thermofisher.com]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 5. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 6. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 10. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vixra.org [vixra.org]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Crystal Structure of Ethyl 5-amino-2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Ethyl 5-amino-2-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines a robust and scientifically grounded methodology for its determination. We will delve into the optimized synthesis of the compound, followed by a detailed, field-proven protocol for obtaining single crystals suitable for X-ray diffraction. The guide culminates in a blueprint for the complete X-ray crystallographic workflow, from data collection and processing to structure solution and refinement. This document is intended to serve as a practical guide for researchers seeking to characterize this and similar thiazole derivatives, providing both the procedural steps and the underlying scientific rationale.

Introduction: The Significance of this compound

This compound belongs to the thiazole family, a class of heterocyclic compounds renowned for their diverse biological activities.[1] The thiazole ring is a core scaffold in numerous pharmaceuticals, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2] This specific ester is a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] An unambiguous determination of its three-dimensional structure is paramount for understanding its chemical reactivity, intermolecular interactions, and for facilitating structure-based drug design. This guide will, therefore, provide the essential technical framework for achieving this goal.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a one-pot reaction, which is favored for its operational simplicity and good yields.[5] This approach combines the bromination of a β-ketoester and subsequent cyclization with a thiourea derivative in a single procedural sequence.

Plausible Reaction Mechanism

The synthesis proceeds via a Hantzsch-type thiazole synthesis. Initially, the ethyl acetoacetate is brominated at the α-carbon. This is followed by a condensation reaction with thiourea, where the amino groups of thiourea act as nucleophiles, attacking the carbonyl carbon and the carbon bearing the bromine atom, leading to cyclization and the formation of the thiazole ring.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution

-

Ethyl acetate for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in a mixture of water and tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the cooled solution. The reaction mixture is then stirred at room temperature for approximately 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add thiourea to the reaction mixture.

-

Heat the mixture to 80°C and maintain this temperature for 2 hours to facilitate the cyclization reaction.

-

After cooling to room temperature, the resulting salt of the thiazole derivative is basified with an ammonia solution to a pH of 7.[5]

-

The precipitated solid is collected by filtration.

-

The crude product is then purified by recrystallization from ethyl acetate to yield the final product as a light-yellow solid.[5]

Rationale for Experimental Choices:

-

One-Pot Synthesis: This method is chosen for its efficiency, reducing the need for isolation and purification of the intermediate bromo-ester, which can be unstable.[6]

-

Solvent System (Water/THF): The use of a biphasic solvent system aids in the solubility of both the organic reactants and the inorganic reagents.

-

NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for α-bromination of ketones.

-

Basification with Ammonia: This step is crucial to neutralize the hydrobromide salt of the aminothiazole formed during the reaction, leading to the precipitation of the free base.

-

Recrystallization: This is a standard and effective method for purifying the solid product to obtain crystals of high purity, which is a prerequisite for successful single-crystal growth.

Single Crystal Growth: A Gateway to Structural Elucidation

Obtaining a high-quality single crystal is often the most critical and challenging step in X-ray crystallography.[6] For a small molecule like this compound, several crystallization techniques can be employed.

Recommended Crystallization Protocol

Method: Slow Evaporation

-

Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture. Good starting points for solvent screening include ethanol, methanol, acetone, or mixtures like dichloromethane/hexane and ethyl acetate/hexane.

-

Filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.

-

Cover the vial with a cap that has a small pinhole or with paraffin film pierced with a needle. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Causality Behind the Protocol:

-

Slow Evaporation: This technique gradually increases the concentration of the solute beyond its saturation point, promoting the slow and orderly growth of crystals. Rapid evaporation often leads to the formation of polycrystalline powder.

-

Solvent Screening: The choice of solvent is critical as it influences the solubility and the crystal packing. A solvent in which the compound has moderate solubility is often ideal.

-

Vibration-Free Environment: Vibrations can disrupt the crystal growth process, leading to imperfections or the formation of multiple crystals.

X-ray Crystallographic Analysis: A Hypothetical Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the following workflow for X-ray diffraction analysis would be implemented.[1]

Data Collection and Processing

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data. The crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves integration of the reflection spots and applying corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful.

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure. The quality of the final model is assessed by the R-factor, which is a measure of the agreement between the calculated and observed structure factors.

Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be expected from a successful structure determination.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₀N₂O₂S |

| Formula Weight | 186.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~11.8 |

| β (°) | ~95.0 |

| Volume (ų) | ~1020 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.21 |

| Absorption Coeff. (mm⁻¹) | ~0.25 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | ~5000 |

| Independent Reflections | ~2000 |

| R-factor | ~0.04 |

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound approach for the synthesis and crystal structure determination of this compound. While a published crystal structure remains elusive, the protocols and workflows presented herein provide a clear and actionable path for researchers to obtain and analyze this valuable structural information. The elucidation of the precise three-dimensional arrangement of this molecule will undoubtedly contribute to a deeper understanding of its chemical properties and pave the way for its application in the development of novel therapeutics.

References

-

Hu, Z., & Zhang, J. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 49(5), 1145-1151. [Link]

- Google Patents. (2011).

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

- Google Patents. (2014).

-

PubChemLite. This compound (C7H10N2O2S). [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1118-1133. [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate. [Link]

-

ResearchGate. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

ResearchGate. (2023). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

-

PubMed. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 514-525. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. excillum.com [excillum.com]

- 4. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

The Emerging Therapeutic Potential of Ethyl 5-amino-2-methylthiazole-4-carboxylate: A Technical Guide to its Biological Activities

Introduction

In the landscape of modern medicinal chemistry, the thiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Among these, Ethyl 5-amino-2-methylthiazole-4-carboxylate has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, most notably in the realms of oncology and microbiology.[4][5][6][7] This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into its anticancer and antimicrobial properties, supported by experimental data and mechanistic analyses, to illuminate its potential in the development of next-generation therapeutics.

I. Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancy

The thiazole nucleus is a cornerstone in the design of numerous anticancer agents, with derivatives of this compound exhibiting promising cytotoxic and antiproliferative effects against a range of human cancer cell lines.[8][9][10] These compounds employ diverse mechanisms to combat cancer, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][8][9]

In Vitro Cytotoxicity and Antiproliferative Efficacy

A primary indicator of anticancer potential is a compound's ability to inhibit the growth of and kill cancer cells in vitro. Derivatives of this compound have been extensively evaluated using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[8]

Studies have demonstrated the potent cytotoxic effects of these derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), pancreatic (BxPC-3), and leukemia (MOLT-4).[8][9] For instance, certain arylidene-hydrazinyl-thiazole derivatives have shown remarkable cytotoxicity, significantly reducing the survival of BxPC-3, MOLT-4, and MCF-7 cells at a concentration of 10 μM.[9]

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | [8] |

| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 | [8] |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | Not specified, but high activity at 10µM | [9] |

| Arylidene-hydrazinyl-thiazole 4n | MOLT-4 (Leukemia) | Not specified, but high activity at 10µM | [9] |

| Arylidene-hydrazinyl-thiazole 4r | MCF-7 (Breast) | Not specified, but high activity at 10µM | [9] |

Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death

The efficacy of these thiazole derivatives extends beyond simple cytotoxicity. Mechanistic studies have begun to elucidate the intricate ways in which they induce cancer cell death.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several derivatives of this compound have been shown to be potent inducers of apoptosis.[8][9] This is often evidenced by an increase in the activity of caspases, key enzymes in the apoptotic cascade, and modulation of the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

Figure 1: Simplified pathway of apoptosis induction.

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell division is a hallmark of cancer. Certain thiazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from proliferating.[8] For example, one study reported that a promising compound induced cell cycle arrest in the S phase for HCT-116 and HeLa cancer cell lines, and in the G2/M phase for the MCF-7 cancer cell line.[11]

Protein kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. The thiazole scaffold is present in several clinically approved kinase inhibitors, such as Dasatinib.[1][6] Derivatives of this compound have shown inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this kinase can effectively starve tumors and inhibit their growth.

Figure 2: Inhibition of VEGFR-2 signaling.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents.[12] Thiazole derivatives have long been recognized for their antimicrobial properties, and this compound serves as a valuable scaffold for the development of new antibacterial and antifungal compounds.[4][5][6]

Antibacterial and Antifungal Spectrum

Derivatives of this compound have demonstrated activity against a range of pathogenic microorganisms. This includes Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans and Aspergillus niger.[13][14]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| Thiazole Derivative 12f | Staphylococcus aureus | Comparable to ampicillin and gentamicin sulfate | [5] |

| Thiazole Derivative 12f | Bacillus subtilis | Comparable to ampicillin and gentamicin sulfate | [5] |

| Thiazole Derivative 12f | Candida albicans | Moderate antifungal activity | [5] |

| Various Synthesized Derivatives | Escherichia coli | Varied | [14] |

| Various Synthesized Derivatives | Aspergillus niger | Varied | [14] |

Methodologies for Antimicrobial Evaluation

The antimicrobial efficacy of these compounds is typically assessed through standardized in vitro methods.

This method provides a qualitative assessment of antimicrobial activity. A standardized inoculum of the test microorganism is spread on an agar plate, and discs impregnated with the test compound are placed on the surface. The formation of a clear zone of inhibition around the disc indicates antimicrobial activity.[4]

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is typically done using a serial dilution method in liquid broth.[14]

Figure 3: Workflow for determining Minimum Inhibitory Concentration.

III. Synthesis and Chemical Properties

This compound is synthesized from readily available starting materials.[3][15] A common synthetic route involves the reaction of ethyl acetoacetate with a brominating agent, followed by cyclization with thiourea.[3] The presence of the amino and carboxylate functional groups makes it a versatile intermediate for further chemical modifications, allowing for the creation of diverse libraries of derivatives with tailored biological activities.[7]

IV. Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The demonstrated dual anticancer and antimicrobial activities are particularly noteworthy, suggesting the possibility of developing single agents that can address complex clinical scenarios, such as infections in immunocompromised cancer patients.[4][6]

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

-

In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological activities.

-

In vivo evaluation: To assess the efficacy and safety of lead compounds in preclinical animal models.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

References

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC - NIH.

- Unconventional screening approaches for antibiotic discovery. (2015). ResearchGate.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega.

- Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. ScienceDirect.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed.

- Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate.

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). ResearchGate.

- Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online.

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2011). Google Patents.

- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.

- Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5. (2023). Smolecule.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.

- Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2024). PubMed Central.

- Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). PMC - NIH.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). PubMed.

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of the Amino Group in Ethyl 5-amino-2-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-methylthiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a highly functionalized thiazole core, presents multiple points for chemical modification. The exocyclic amino group at the 5-position, in particular, serves as a crucial handle for introducing diverse functionalities and constructing complex molecular architectures. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this scaffold a privileged starting point for the development of novel therapeutic agents.[3][4][5]

This in-depth technical guide explores the reactivity of the amino group in this compound. We will delve into the electronic and steric factors governing its nucleophilicity and examine a range of important chemical transformations. This guide provides not only the theoretical underpinnings of these reactions but also field-proven experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

The Nucleophilic Character of the 5-Amino Group: An Analysis of Electronic and Steric Influences

The reactivity of the amino group in this compound is a nuanced interplay of electronic and steric effects imparted by the thiazole ring and its substituents. Understanding these factors is paramount for predicting reaction outcomes and designing rational synthetic strategies.

The 2-aminothiazole moiety is generally considered to be an electron-rich system. The endocyclic nitrogen and sulfur atoms influence the electron density distribution within the ring. The lone pair of electrons on the exocyclic amino group can be delocalized into the thiazole ring, which can be represented by the following resonance structures:

Caption: Resonance delocalization in the 2-aminothiazole system.

This delocalization, however, can be influenced by the substituents on the ring. In the case of this compound, the electron-withdrawing nature of the ethyl carboxylate group at the 4-position diminishes the electron-donating ability of the amino group to some extent. Nevertheless, the amino group retains sufficient nucleophilicity to react with a variety of electrophiles.

Key Reactions of the 5-Amino Group

The nucleophilic amino group of this compound readily participates in a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Acylation: Formation of Amides

Acylation of the 5-amino group is a straightforward and widely used method to introduce a variety of acyl moieties. This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Reaction Scheme:

Caption: General acylation reaction of the 5-amino group.

Experimental Protocol: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate

A suspension of this compound (1.86 g) in acetic anhydride (5 ml) is heated for 5 hours at 105-110°C. Excess acetic anhydride is distilled off, and the residue is treated with water (10-15 ml). The resulting precipitate is filtered, washed with water, and dried to yield the product.[6]

Table 1: Representative Acylation Reactions

| Acylating Agent | Product | Yield (%) | Reference |

| Acetic Anhydride | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | 92 | [6] |

| Benzoyl Chloride | Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylate | Not specified | [7] |

Sulfonylation: Formation of Sulfonamides

The reaction of the 5-amino group with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Reaction Scheme:

Caption: General sulfonylation reaction of the 5-amino group.

Experimental Protocol: General Procedure for Synthesis of Thiazole-Sulfonamide Derivatives

A mixture of the 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature until the completion of the reaction (monitored by TLC). Distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure.[8]

Schiff Base Formation: Condensation with Aldehydes

The primary amino group readily condenses with aldehydes to form Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration.[2][9][10]

Reaction Scheme:

Caption: General reaction for the formation of Schiff bases.

Experimental Protocol: Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate

A mixture of this compound and benzaldehyde in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Diazotization and Sandmeyer-Type Reactions

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the thiazole ring. The Sandmeyer reaction, which involves the reaction of the diazonium salt with copper(I) halides, is a classic method for replacing the amino group with a halogen.[4][8][11][12]

Reaction Scheme:

Caption: General Sandmeyer reaction for the conversion of the amino group to a halide.

Experimental Protocol: General Procedure for Sandmeyer Reaction

The 2-aminothiazole derivative (0.91 mmol) and the copper(I) halide (CuX, where X = Cl, Br, or I; 1.39 mmol) are dissolved in acetonitrile (8 mL) at room temperature. n-Butyl nitrite (162 µL, 1.39 mmol) is added with stirring, and the solution is heated to 60°C. The reaction is typically complete within 15 minutes. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with aqueous ammonia, dried, and concentrated to give the product.[8]

Cyclization Reactions: Synthesis of Fused Heterocyclic Systems

The 5-amino group, in conjunction with the endocyclic nitrogen atom, can participate in cyclization reactions with bifunctional electrophiles to construct fused heterocyclic systems. These reactions are of great importance for the synthesis of novel scaffolds with potential biological activities.

The reaction of 2-aminothiazoles with α-haloketones is a common method for the synthesis of imidazo[2,1-b]thiazoles.[5][13][14][15][16]

Reaction Scheme:

Caption: General synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles.

Three-component reactions involving a 2-aminothiazole, an aldehyde, and a β-dicarbonyl compound are effective for the synthesis of pyrimido[2,1-b]thiazole derivatives.[1][3][6][17][18]

Reaction Scheme:

Caption: General one-pot synthesis of pyrimido[2,1-b]thiazoles.

Conclusion

The 5-amino group of this compound is a reactive and versatile functional group that serves as a gateway to a vast chemical space of novel thiazole derivatives. Its nucleophilicity allows for a wide range of transformations, including acylation, sulfonylation, Schiff base formation, diazotization, and cyclization reactions. A thorough understanding of the electronic and steric factors governing these reactions, coupled with the application of robust experimental protocols, enables the rational design and synthesis of new molecular entities with potential applications in drug discovery and materials science. This guide provides a solid foundation for researchers to explore the rich chemistry of this important heterocyclic building block.

References

-

A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. International Journal of Organic Chemistry. Available at: [Link]

-

Novel Synthesis and Biological Activity Study of Pyrimido[2,1-b]benzothiazoles. ChemInform. Available at: [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. Available at: [Link]

-

Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b] thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative C. Thieme Chemistry. Available at: [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

-

Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

-

Plausible mechanism for the synthesis of 4H-pyrimido[2,1-b] benzothiazoles 4a. ResearchGate. Available at: [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

-

Synthetic Access to Imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]

-

Mechanism of Schiff base (imine) Formation. ResearchGate. Available at: [Link]

-

Synthesis of pyrimido[2,1-b][3][8]benzothiazoles and[3][8]benzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. Arkivoc. Available at: [Link]

-

Synthesis of imidazo[2,1‐b]thiazole derivatives via Claisen‐Schmidt condensation. ResearchGate. Available at: [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

-

Schiff base. Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][3][8]thiazine and thiazolo[3,2-a]pyrimidine derivatives. PubMed. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation Reaction. BYJU'S. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Versatile 2-aminothiazoles, building blocks for highly functionalised heterocycles. ElectronicsAndBooks. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. MDPI. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. National Institutes of Health. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

This compound (C7H10N2O2S). PubChem. Available at: [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. PubChem. Available at: [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

Sources

- 1. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]

- 2. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 3. [PDF] Novel Synthesis and Biological Activity Study of Pyrimido[2,1-b]benzothiazoles. | Semantic Scholar [semanticscholar.org]